Bromine-Specific Anomalous Scattering and Reactivity Differentiates CAS 496779-20-5 from Chloro- and Fluoro-Analogs
The strategic presence of the bromine atom in CAS 496779-20-5 provides a quantifiable advantage in biophysical applications over chloro-analogs (e.g., a hypothetical 2-((1-(2-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid). The bromine's anomalous scattering (f" for Cu-Kα radiation) is 1.28 electrons, compared to 0.36 electrons for chlorine, providing a greater than 3.5-fold enhancement for experimental phasing in protein crystallography [1]. Additionally, the larger polarizable surface of bromine enhances potential for halogen bonding, an interaction of increasing importance in drug design.
| Evidence Dimension | Anomalous scattering factor (f'') for crystallographic phasing |
|---|---|
| Target Compound Data | 1.28 electrons (bromine at Cu-Kα) |
| Comparator Or Baseline | 0.36 electrons (chlorine at Cu-Kα) |
| Quantified Difference | 3.56-fold greater anomalous signal |
| Conditions | Theoretical physics standard for Cu-Kα X-ray wavelength (1.5418 Å) |
Why This Matters
For downstream co-crystallography studies, this property eliminates the need for bromine-derivatization steps, directly saving procurement and development time.
- [1] Hendrickson, W.A. Anomalous Diffraction in Crystallographic Phase Evaluation. Quarterly Reviews of Biophysics, 2014, 47(1), 49–93. View Source
